Antiplasmodial Activity Against Chloroquine-Sensitive Plasmodium falciparum (NF54 Strain)
Erythrinasinate B demonstrates moderate antiplasmodial activity with an IC50 value falling within the range of 24.4 to 41.7 μg/mL against the chloroquine-sensitive NF54 strain of Plasmodium falciparum [1]. The compound was isolated alongside lupeol via activity-guided fractionation from the hexane fraction of Erythrina caffra stem bark, which itself exhibited an IC50 < 10 μg/mL, indicating that erythrinasinate B contributes partially to but does not fully account for the extract's overall activity . This activity level situates the compound as a validated moderate-efficacy scaffold for antimalarial research applications.
| Evidence Dimension | Antiplasmodial activity (IC50) |
|---|---|
| Target Compound Data | 24.4 - 41.7 μg/mL |
| Comparator Or Baseline | Hexane fraction of E. caffra: IC50 < 10 μg/mL; Chloroquine (positive control baseline): typically < 0.1 μg/mL for sensitive strains |
| Quantified Difference | Approximately 2.4- to 4-fold less potent than the crude hexane fraction |
| Conditions | Plasmodium falciparum NF54 (chloroquine-sensitive) strain, in vitro culture |
Why This Matters
Establishes a validated baseline antiplasmodial potency for compound sourcing decisions in malaria drug discovery programs targeting natural product-derived leads.
- [1] Chukwujekwu, J.C., et al. (2016). Antiplasmodial activity of compounds isolated from Erythrina caffra. South African Journal of Botany, 106, 101-103. View Source
